molecular formula C12H23NO2 B2853415 Tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate CAS No. 2287267-32-5

Tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate

Cat. No.: B2853415
CAS No.: 2287267-32-5
M. Wt: 213.321
InChI Key: JHNXLUXTKGQWDJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate: is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclobutane, featuring a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under controlled conditions.

    Esterification: The final step involves the esterification of the cyclobutane derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)acetate: Similar structure but with a cyclopropane ring.

    Tert-butyl 2-(3-amino-2,2-dimethylcyclopentyl)acetate: Similar structure but with a cyclopentane ring.

Uniqueness:

  • The cyclobutane ring in tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate imparts unique steric and electronic properties, making it distinct from its cyclopropane and cyclopentane analogs.
  • The presence of the tert-butyl ester group enhances its stability and lipophilicity, which can influence its biological activity and solubility.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)7-8-6-9(13)12(8,4)5/h8-9H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNXLUXTKGQWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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